![molecular formula C15H30ClN3O2 B8118208 6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride](/img/structure/B8118208.png)
6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride
Overview
Description
ENMD-1068 (hydrochloride) is a selective antagonist of protease-activated receptor 2 (PAR2). This compound has shown significant potential in reducing hepatic stellate cell activation and collagen expression by inhibiting the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway. Additionally, ENMD-1068 (hydrochloride) inhibits the proliferation of endometrial cells and induces apoptosis of epithelial cells in lesions, making it a valuable compound for studying endometriosis and liver fibrosis .
Preparation Methods
The synthesis of ENMD-1068 (hydrochloride) involves several steps:
Starting Materials: The synthesis begins with 6-amino-1-hexanone and 4-(3-methyl-1-oxobutyl)-1-piperazine.
Reaction Conditions: The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. .
Chemical Reactions Analysis
ENMD-1068 (hydrochloride) undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly at the amino or piperazine moieties.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used
Scientific Research Applications
ENMD-1068 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of protease-activated receptor 2 in various chemical pathways.
Biology: Investigates the effects on cell signaling pathways, particularly the TGF-β1/Smad signaling pathway.
Medicine: Explores potential therapeutic applications in treating conditions like endometriosis and liver fibrosis.
Industry: Utilized in the development of new drugs targeting protease-activated receptor 2 and related pathways
Mechanism of Action
ENMD-1068 (hydrochloride) exerts its effects by selectively antagonizing protease-activated receptor 2. This inhibition reduces the activation of hepatic stellate cells and collagen expression by blocking the TGF-β1/Smad signaling pathway. Additionally, it inhibits the proliferation of endometrial cells and induces apoptosis in epithelial cells within lesions. The compound also exhibits anti-angiogenic and anti-inflammatory activities, further contributing to its therapeutic potential .
Comparison with Similar Compounds
ENMD-1068 (hydrochloride) can be compared with other protease-activated receptor 2 antagonists:
BIIL260 (hydrochloride): Another antagonist with similar inhibitory effects on protease-activated receptor 2.
LYN-1604 (hydrochloride): Exhibits similar anti-inflammatory and anti-angiogenic activities.
NLX-112 (hydrochloride): Shares similar molecular targets and pathways but may differ in potency and specificity.
Uniqueness: ENMD-1068 (hydrochloride) is unique in its specific inhibition of the TGF-β1/Smad signaling pathway, making it particularly valuable for studying liver fibrosis and endometriosis
Properties
IUPAC Name |
6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2.ClH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMQQSSIEIJEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;(4-tert-butylphenyl)sulfonyl-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]azanide](/img/structure/B8118131.png)
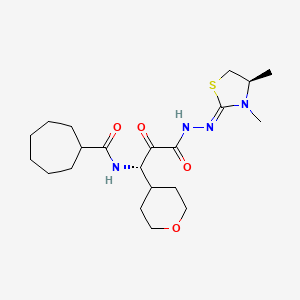
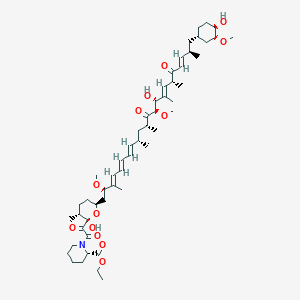
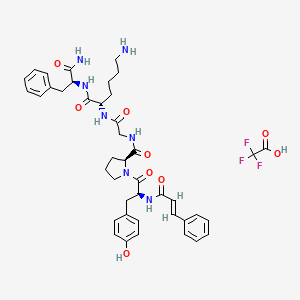
![5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B8118167.png)
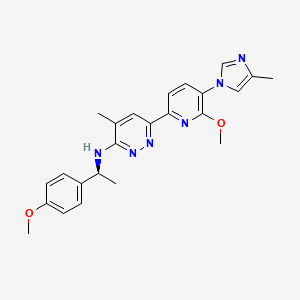

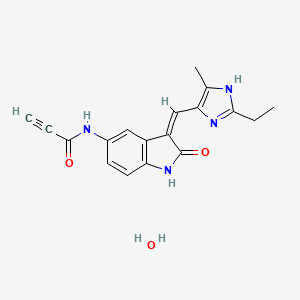
![[(4S)-3,4,5-triacetyloxy-6-sulfanyloxan-2-yl]methyl acetate](/img/structure/B8118214.png)
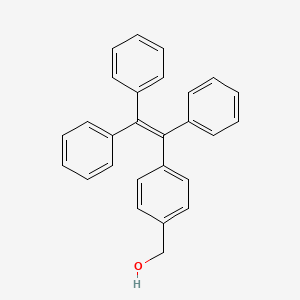
![5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8118237.png)
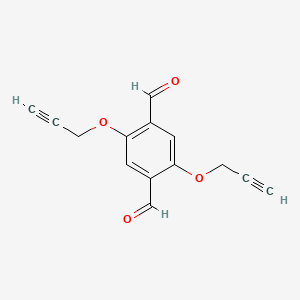

![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8118246.png)
